molecular formula C18H12F3NO2S2 B2397655 N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 1421443-15-3

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2397655
CAS No.: 1421443-15-3
M. Wt: 395.41
InChI Key: ZXPGGHHZEDQFJM-UHFFFAOYSA-N
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Description

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of thiophene rings and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 5-(thiophene-2-carbonyl)thiophene-2-carboxylic acid with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and specificity. The thiophene rings contribute to its stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(chloromethyl)benzamide
  • N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(methyl)benzamide

Uniqueness

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO2S2/c19-18(20,21)12-4-1-3-11(9-12)17(24)22-10-13-6-7-15(26-13)16(23)14-5-2-8-25-14/h1-9H,10H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPGGHHZEDQFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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